1-[5-tert-butyl-2-(difluoromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole
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Overview
Description
1-[5-tert-butyl-2-(difluoromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a benzenesulfonyl group substituted with tert-butyl and difluoromethoxy groups, attached to a methyl-substituted imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-tert-butyl-2-(difluoromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of 5-tert-butyl-2-(difluoromethoxy)benzenesulfonyl chloride with 2-methylimidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated control of reaction parameters, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[5-tert-butyl-2-(difluoromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted imidazole or benzenesulfonyl derivatives.
Scientific Research Applications
1-[5-tert-butyl-2-(difluoromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-tert-butyl-2-(difluoromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can vary depending on the specific biological context and the target molecules .
Comparison with Similar Compounds
- 1-[5-tert-butyl-2-(methoxy)benzenesulfonyl]-2-methyl-1H-imidazole
- 1-[5-tert-butyl-2-(trifluoromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole
- 1-[5-tert-butyl-2-(chloromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole
Comparison: Compared to its analogs, 1-[5-tert-butyl-2-(difluoromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties .
Properties
IUPAC Name |
1-[5-tert-butyl-2-(difluoromethoxy)phenyl]sulfonyl-2-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3S/c1-10-18-7-8-19(10)23(20,21)13-9-11(15(2,3)4)5-6-12(13)22-14(16)17/h5-9,14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRASPSBJPXTDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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